molecular formula C12H9ClN6O2S B1514474 3-[2-chloro-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propanenitrile CAS No. 94194-71-5

3-[2-chloro-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propanenitrile

Cat. No.: B1514474
CAS No.: 94194-71-5
M. Wt: 336.76 g/mol
InChI Key: MHSGIMARRUGXRG-UHFFFAOYSA-N
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Description

3-[2-chloro-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propanenitrile is a complex organic compound with the molecular formula C12H9ClN6O2S and a molar mass of 336.76 g/mol . This compound is characterized by the presence of a chloro group, a nitrothiazolylazo group, and a propiononitrile group, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

The synthesis of 3-[2-chloro-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propanenitrile typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

3-[2-chloro-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propanenitrile undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-[2-chloro-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propanenitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[2-chloro-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propanenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

3-[2-chloro-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propanenitrile can be compared with other similar compounds, such as:

  • 3-[2-Chloro-4-(5-nitrothiazol-2-ylazo)anilino]propanenitrile
  • Propanenitrile, 3-[2-chloro-4-(2-(5-nitro-2-thiazolyl)diazenyl)phenyl]amino]

These compounds share similar structural features but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and versatility .

Properties

CAS No.

94194-71-5

Molecular Formula

C12H9ClN6O2S

Molecular Weight

336.76 g/mol

IUPAC Name

3-[2-chloro-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propanenitrile

InChI

InChI=1S/C12H9ClN6O2S/c13-9-6-8(2-3-10(9)15-5-1-4-14)17-18-12-16-7-11(22-12)19(20)21/h2-3,6-7,15H,1,5H2

InChI Key

MHSGIMARRUGXRG-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N=NC2=NC=C(S2)[N+](=O)[O-])Cl)NCCC#N

Canonical SMILES

C1=CC(=C(C=C1N=NC2=NC=C(S2)[N+](=O)[O-])Cl)NCCC#N

Origin of Product

United States

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